molecular formula C13H12N2O3 B11740395 Ethyl 3-cyano-2-oxo-4-(phenylamino)but-3-enoate

Ethyl 3-cyano-2-oxo-4-(phenylamino)but-3-enoate

Cat. No.: B11740395
M. Wt: 244.25 g/mol
InChI Key: BNTXTPXLOWCKEP-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-oxo-4-(phenylamino)but-3-enoate is an organic compound with the molecular formula C13H12N2O3 It is a derivative of cyanoacrylate and is known for its unique chemical structure, which includes a cyano group, a phenylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-2-oxo-4-(phenylamino)but-3-enoate can be synthesized through a multi-step reaction process. One common method involves the condensation of ethyl cyanoacetate with aniline in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated control systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-2-oxo-4-(phenylamino)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions include various substituted cyanoacrylates, amines, and oxo derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-cyano-2-oxo-4-(phenylamino)but-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of adhesives and coatings due to its reactive cyano group.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-oxo-4-(phenylamino)but-3-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the phenylamino group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate
  • Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate
  • N-cyanoacetyl derivatives

Uniqueness

Ethyl 3-cyano-2-oxo-4-(phenylamino)but-3-enoate is unique due to its combination of a cyano group, a phenylamino group, and an ester functional group. This combination allows for a wide range of chemical reactivity and potential applications in various fields. Its structure provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

ethyl 4-anilino-3-cyano-2-oxobut-3-enoate

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)10(8-14)9-15-11-6-4-3-5-7-11/h3-7,9,15H,2H2,1H3

InChI Key

BNTXTPXLOWCKEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=CC=C1)C#N

Origin of Product

United States

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